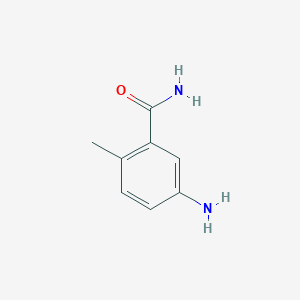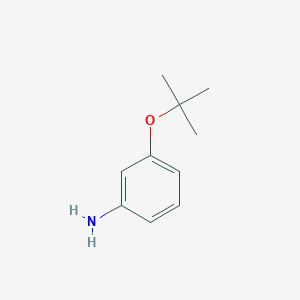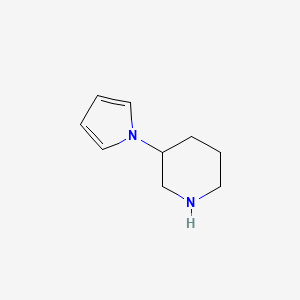
2-(1-Azepanylmethyl)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related fluorinated aniline derivatives is described in the papers. For instance, the synthesis of p-Azidotetrafluoroaniline is achieved through a modified Curtius rearrangement and subsequent reactions, including the use of stable carbamate intermediates . Another paper describes the stereoselective synthesis of a fluorinated azepine derivative through intramolecular 1,3-dipolar cycloaddition . These methods highlight the versatility of fluorinated aniline compounds and suggest potential synthetic routes that could be adapted for the synthesis of 2-(1-Azepanylmethyl)-4-fluoroaniline.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the X-ray powder diffraction (XRPD) pattern of a synthesized fluorinated azepine compound was analyzed, revealing that it crystallizes in a monoclinic system . This type of structural analysis is crucial for understanding the molecular geometry and potential reactivity of a compound like 2-(1-Azepanylmethyl)-4-fluoroaniline.
Chemical Reactions Analysis
The papers provide information on the reactivity of fluorinated aniline derivatives. The photoaffinity reagent synthesized in one study is shown to form a singlet nitrene upon photolysis, leading to various reaction products . This indicates that fluorinated aniline compounds can participate in photochemical reactions, which could be relevant for the study of 2-(1-Azepanylmethyl)-4-fluoroaniline.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(1-Azepanylmethyl)-4-fluoroaniline are not directly reported, the properties of similar compounds can be inferred. For instance, the solubility, crystallinity, and stability under different conditions are important aspects that can be deduced from the synthesis and application of related compounds . The introduction of a fluorine atom often affects the chemical behavior, such as reactivity and binding affinity, which would be important to consider for 2-(1-Azepanylmethyl)-4-fluoroaniline.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodologies : 2-(1-Azepanylmethyl)-4-fluoroaniline is a key intermediate in various synthesis processes. For instance, Qiu et al. (2009) reported a practical pilot-scale method for synthesizing 2-Fluoro-4-bromobiphenyl, a molecule related to 2-(1-Azepanylmethyl)-4-fluoroaniline, from methyl nitrite and 2-fluoro-4-bromoaniline. They emphasized the cost-effectiveness of the synthesis due to the exclusion of expensive and toxic materials like palladium and phenylboronic acid in their approach (Qiu et al., 2009).
Fluorine's Role in Organic Compounds : Fluorine's incorporation into organic compounds, including those like 2-(1-Azepanylmethyl)-4-fluoroaniline, significantly impacts their chemical and physical properties. Hird (2007) highlighted the peculiar influence of the fluoro substituent on the properties of organic compounds. Fluorinated compounds are used in various liquid crystals, demonstrating remarkable properties due to the steric and polar effects of the fluoro substituent. The review emphasized the possibility of tailoring these compounds' properties for various applications, such as in display technologies (Hird, 2007).
Biomedical Applications
Fluorinated Compounds in Imaging : Fluorinated compounds, such as 2-(1-Azepanylmethyl)-4-fluoroaniline, play a crucial role in medical imaging. For instance, Lakowicz (2001) discussed the concept of radiative decay engineering (RDE) and how fluorophores' emission can be modified by changing their radiative decay rates. This approach opens up new opportunities in fluorescence, potentially enhancing the effectiveness of probes used in medical diagnostics and molecular imaging (Lakowicz, 2001).
Chemical Sensing
Chemosensors Based on Fluorinated Compounds : Roy (2021) reviewed the development of chemosensors based on 4-Methyl-2,6-diformylphenol (DFP), which, like 2-(1-Azepanylmethyl)-4-fluoroaniline, is a fluorophoric platform. DFP-based compounds have been used to detect a variety of analytes, showcasing high selectivity and sensitivity. The review underlined the potential of fluorinated compounds in developing more selective and sensitive chemosensors (Roy, 2021).
properties
IUPAC Name |
2-(azepan-1-ylmethyl)-4-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-12-5-6-13(15)11(9-12)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZBLIZCQUVVIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-ylmethyl)-4-fluoroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)




![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)
![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)






